molecular formula C13H14O3 B157323 5-(4-Methoxyphenyl)cyclohexane-1,3-dione CAS No. 1774-12-5

5-(4-Methoxyphenyl)cyclohexane-1,3-dione

Cat. No. B157323
CAS RN: 1774-12-5
M. Wt: 218.25 g/mol
InChI Key: AHYCBDWPHFFKFK-UHFFFAOYSA-N
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Description

The compound 5-(4-Methoxyphenyl)cyclohexane-1,3-dione is a derivative of cyclohexane-1,3-dione, which is a molecule of interest in various chemical research areas due to its potential applications and reactivity. The presence of the 4-methoxyphenyl group suggests potential for increased stability and interesting interactions within its structure.

Synthesis Analysis

The synthesis of related compounds has been demonstrated in several studies. For instance, a Meldrum's acid compound with a 4-methoxybenzylidene group was prepared using 4-methoxybenzaldehyde in ethanol . Similarly, a compound with a 4-methoxyphenyl group was synthesized through a reaction involving 4-methyl-1,2,3-thiadiazole-5-carbaldehyde and 4-methoxyacetophenone . These methods could potentially be adapted for the synthesis of 5-(4-Methoxyphenyl)cyclohexane-1,3-dione.

Molecular Structure Analysis

The molecular structure of compounds closely related to 5-(4-Methoxyphenyl)cyclohexane-1,3-dione has been characterized using X-ray crystallography. For example, a compound with a chloro(4-methoxyphenyl)methyl substituent was found to have a chair conformation of the cyclohexane ring, with inversion-symmetric dimeric units . This suggests that 5-(4-Methoxyphenyl)cyclohexane-1,3-dione could also exhibit interesting conformational characteristics.

Chemical Reactions Analysis

Cyclohexane-1,3-dione derivatives participate in various chemical reactions. For instance, they can undergo Michael additions with nitro-olefins to form hydroxyiminobenzofuran derivatives . Additionally, reactions with dinucleophiles can yield isoxazole compounds . These reactions highlight the reactivity of the 1,3-dione moiety, which could be relevant for 5-(4-Methoxyphenyl)cyclohexane-1,3-dione as well.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexane-1,3-dione derivatives can be inferred from related compounds. For example, the crystal structure of a compound with a 4-methoxyphenyl substituent revealed weak intermolecular C-H⋯O hydrogen bonds, which could influence the compound's melting point and solubility . The presence of the 4-methoxyphenyl group in 5-(4-Methoxyphenyl)cyclohexane-1,3-dione is likely to affect its physical properties similarly.

Scientific Research Applications

Michael Adducts in Synthesis

One significant application of 5-(4-Methoxyphenyl)cyclohexane-1,3-dione is in the synthesis of Michael 1:1 adducts, utilized in the preparation of spiro and spiroketal compounds. These adducts serve as intermediates for spiro[5.5] undecane compounds, achievable through intramolecular cyclization (Hossain et al., 2020).

Stabilizer for Double-Base Propellant

5-(4-Methoxyphenyl)cyclohexane-1,3-dione has been utilized as a stabilizer for double-base propellants. Its effectiveness is demonstrated through stability tests conducted over a period, showcasing its potential in this application (Soliman & El-damaty, 1984).

Synthesis of Isoxazoles and Benzisoxazolones

This compound also finds application in the reaction with hydroxylamine hydrochloride, leading to the synthesis of isoxazoles and benzisoxazolones. These compounds have a wide range of potential applications in organic chemistry (Menozzi et al., 1983).

Use in Molecular Structure Studies

Studies involving 5-(4-Methoxyphenyl)cyclohexane-1,3-dione have contributed to understanding molecular structures. For instance, its synthesis through multicomponent reactions has provided insights into molecular structures confirmed by spectroscopic methods and X-ray crystallography (Barakat et al., 2016).

In Chemical Synthesis

Additionally, its conversion into 5-oxo-5,6,7,8-tetrahydrothiochromylium salts, when treated with specific reagents, demonstrates its role in chemical synthesis, particularly in the production of complex organic compounds (Kharchenko et al., 1982).

Reactivity Under Electron-Transfer Conditions

The compound also exhibits divergent reactivity under different electron-transfer conditions. It has been used to demonstrate the formation of various organic compounds depending on the electron transfer methods employed (Ikeda et al., 2001).

Versatile Precursor for Bioactive Molecules

Moreover, its derivatives are key structural precursors in synthesizing a wide array of bioactive molecules, indicating its broad utility in pharmaceutical and medicinal chemistry (Sharma et al., 2021).

properties

IUPAC Name

5-(4-methoxyphenyl)cyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c1-16-13-4-2-9(3-5-13)10-6-11(14)8-12(15)7-10/h2-5,10H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHYCBDWPHFFKFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=O)CC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90324186
Record name 5-(4-methoxyphenyl)cyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90324186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Methoxyphenyl)cyclohexane-1,3-dione

CAS RN

1774-12-5
Record name 1774-12-5
Source DTP/NCI
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Record name 5-(4-methoxyphenyl)cyclohexane-1,3-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-Methoxyphenyl)cyclohexane-1,3-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
NG Kozlov, EV Koroleva, ZV Ignatovich… - Russian Journal of …, 2007 - Springer
New 12-aryl-9-(p-methoxyphenyl)-8,9,10,12-tetrahydro-7H-benzo[b][4,7]phenanthrolin-11-ones having two asymmetric carbon atoms (C 9 and C 12 ) were synthesized by three-…
Number of citations: 1 link.springer.com
TS Khlebnicova, VG Isakova, AV Baranovsky… - Journal of fluorine …, 2006 - Elsevier
A one-pot synthesis of 2-perfluoroalkanoylcyclohexane-1,3-diones via C-acylation of cyclohexane-1,3-diones with N-perfluoroacylimidazole as an acylating agent is reported. A reaction …
Number of citations: 38 www.sciencedirect.com
AS Oyedele, TH Fatoki, E Dalvie, N Osheroff… - Open Journal of …, 2023 - scirp.org
Cancer is a leading cause of death globally, claiming about 9.6 million lives and approximately 420 million new cases of cancer will be diagnosed in the world by the year 2025. The …
Number of citations: 3 www.scirp.org
AS Oyedele - 2020 - search.proquest.com
Cancer is a disparate disease with an ever-growing worldwide occurrence. Despite advances in research and modern technology, coupled with medical bills and lost productivity by the …
Number of citations: 2 search.proquest.com
PC Chu, YC Wu, CY Chen, YS Hung… - Future Medicinal …, 2021 - Future Science
Aim: Tumor cells adapt to hypoxic microenvironments by releasing the key transcription factor HIF-1α, which promotes angiogenesis, glycolytic phenotype, metastasis and erythropoiesis…
Number of citations: 2 www.future-science.com
MD Canela, MJ Pérez-Pérez, S Noppen, G Sáez-Calvo… - pstorage-acs-6854636.s3 …
Includes: General chemistry procedures S2 General synthetic procedures and analytical and spectroscopic data of hit 9 and the described compounds S2-S19 Table S1. SMILES strings …

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